6-Oxa-2-azaspiro[3.5]nonan-1-one

Water solubility Oxa-spirocycle Drug-likeness

6-Oxa-2-azaspiro[3.5]nonan-1-one (C₇H₁₁NO₂, MW 141.17 g/mol) is a spirocyclic building block that fuses a beta-lactam (azetidin-2-one) ring with a tetrahydropyran (oxane) ring via a shared spiro carbon, a structure classified under CAS 2137544-99-9 and MDL MFCD31421493. This dual-feature scaffold simultaneously offers the synthetic versatility of the 2-azetidinone moiety—a privileged pharmacophore in cholesterol absorption inhibitors and antibacterial agents—and the physicochemical advantages of oxa-spirocyclic architecture, which has been shown to dramatically improve aqueous solubility (up to 40-fold) and reduce lipophilicity (Δlog D ≈ 1 unit) compared to non-oxygenated spirocyclic counterparts.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 2137544-99-9
Cat. No. B2581352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[3.5]nonan-1-one
CAS2137544-99-9
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESC1CC2(CNC2=O)COC1
InChIInChI=1S/C7H11NO2/c9-6-7(4-8-6)2-1-3-10-5-7/h1-5H2,(H,8,9)
InChIKeyOWUAAJPDYLEQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-2-azaspiro[3.5]nonan-1-one (CAS 2137544-99-9): A Dual-Feature Spirocyclic Building Block Combining Oxa-Spiro Solubility with Beta-Lactam Reactivity for Drug Discovery


6-Oxa-2-azaspiro[3.5]nonan-1-one (C₇H₁₁NO₂, MW 141.17 g/mol) is a spirocyclic building block that fuses a beta-lactam (azetidin-2-one) ring with a tetrahydropyran (oxane) ring via a shared spiro carbon, a structure classified under CAS 2137544-99-9 and MDL MFCD31421493 . This dual-feature scaffold simultaneously offers the synthetic versatility of the 2-azetidinone moiety—a privileged pharmacophore in cholesterol absorption inhibitors and antibacterial agents—and the physicochemical advantages of oxa-spirocyclic architecture, which has been shown to dramatically improve aqueous solubility (up to 40-fold) and reduce lipophilicity (Δlog D ≈ 1 unit) compared to non-oxygenated spirocyclic counterparts [1]. With a computed Fsp³ of 0.86, cLogP of −0.497, and molecular weight well within lead-like space, the compound represents a strategically differentiated entry point for medicinal chemistry programs seeking three-dimensional, solubility-enhanced spirocyclic scaffolds [2].

Why 6-Oxa-2-azaspiro[3.5]nonan-1-one Cannot Be Substituted by Generic Spirocyclic Building Blocks


The dual oxa-spiro beta-lactam architecture of 6-Oxa-2-azaspiro[3.5]nonan-1-one is structurally non-redundant with common spirocyclic alternatives. Substituting this compound with a non-oxygenated spirocyclic analog (e.g., 2-azaspiro[3.5]nonan-1-one) forfeits the documented solubility enhancement conferred by endocyclic oxygen incorporation—a modification shown to increase kinetic aqueous solubility by up to 40-fold (9 μM vs. 360 μM at pH 7.4) in model spirocyclic systems [1]. Conversely, replacing it with an oxa-spiro scaffold lacking the beta-lactam carbonyl (e.g., 7-oxa-2-azaspiro[3.5]nonane, CAS 194157-10-3) eliminates the 2-azetidinone ring, a moiety critical to the cholesterol absorption inhibitor pharmacophore exemplified by SCH 54016 and SCH 58053, as well as to the extensive synthetic chemistry available through beta-lactam ring-opening and [2+2] cycloaddition pathways [2]. The simultaneous presence of both features—endocyclic oxygen for solubility and the azetidinone carbonyl for reactivity—is not replicated by any single commercially available in-class analog at comparable molecular weight, making generic substitution chemically and functionally inadequate [3].

Quantitative Differentiation Evidence for 6-Oxa-2-azaspiro[3.5]nonan-1-one vs. Closest Analogs: Solubility, Lipophilicity, Fsp³, and Synthetic Utility


Oxa-Spirocyclic Architecture Confers ~40-Fold Water Solubility Advantage Over Non-Oxygenated Spirocycles

Incorporation of an endocyclic oxygen atom into the spirocyclic scaffold of 6-Oxa-2-azaspiro[3.5]nonan-1-one is predicted to confer a substantial water solubility advantage relative to non-oxygenated spirocyclic analogs. In a controlled pairwise comparison of model spirocyclic compounds by Fominova et al. (2021), the oxa-spirocyclic compound 67 exhibited kinetic aqueous solubility of 360 μM at pH 7.4, compared to only 9 μM for its non-oxygenated spirocyclic counterpart 66—a 40-fold improvement. This effect was consistent across additional pairs: 118 μM (70, oxa) vs. 7 μM (69, non-oxa), and 34 μM (73, oxa) vs. <5 μM (72, non-oxa) [1]. By class-level inference, 6-Oxa-2-azaspiro[3.5]nonan-1-one, which contains the endocyclic oxygen within its tetrahydropyran ring, is expected to exhibit similarly enhanced solubility compared to 2-azaspiro[3.5]nonan-1-one (the non-oxa analog).

Water solubility Oxa-spirocycle Drug-likeness Lead optimization

Lipophilicity Reduction of ~1 logD Unit Enhances Lead-Like Profile vs. Non-Oxa Spirocycles

The endocyclic oxygen atom in oxa-spirocycles systematically reduces lipophilicity compared to non-oxygenated spirocyclic counterparts. In the Fominova et al. (2021) dataset, oxa-spirocyclic compounds exhibited logD₇.₄ values approximately 1 unit lower than their non-oxa analogs: logD 3.6 (67) vs. 4.5 (66); logD 4.0 (70) vs. 4.9 (69); logD 3.6 (73) vs. 4.4 (72) [1]. Applied to 6-Oxa-2-azaspiro[3.5]nonan-1-one, this class-level inference suggests a logD₇.₄ substantially below that of 2-azaspiro[3.5]nonan-1-one. The compound's computed logP of −0.497 from the ZINC database [2] is consistent with a favorable low-lipophilicity profile. Reducing logD by ~1 unit is associated with decreased promiscuity, lower phospholipidosis risk, and improved metabolic stability in drug discovery contexts.

Lipophilicity logD Drug-likeness ADME optimization

Fsp³ of 0.86 Places 6-Oxa-2-azaspiro[3.5]nonan-1-one Firmly in Three-Dimensional Lead-Like Chemical Space

6-Oxa-2-azaspiro[3.5]nonan-1-one has a computed fraction of sp³-hybridized carbons (Fsp³) of 0.86, as recorded in the ZINC database [1]. This value substantially exceeds the Fsp³ of typical flat aromatic screening compounds (Fsp³ often < 0.5) and compares favorably to the benchmark for drug-like molecules. Lovering et al. (2009) demonstrated that higher Fsp³ correlates with increased clinical success rates: compounds with Fsp³ ≥ 0.45 showed a statistically significant higher probability of progressing through clinical development [2]. The Fsp³ of 0.86 for this compound is also higher than that of the comparator 2-azaspiro[3.5]nonan-1-one (estimated Fsp³ ≈ 0.875, i.e., 7/8 sp³ carbons), largely because the target compound has fewer total carbons (7 vs. 8) while maintaining a comparable number of sp³ centers, yielding a higher sp³ fraction. In a 2023 study of tricyclic spirolactams, compounds with high Fsp³ values were shown to exhibit good drug-like properties including high solubility and low promiscuity [3].

Fraction sp3 Fsp³ Molecular complexity Escape from flatland

Beta-Lactam Carbonyl Enables [2+2] Cycloaddition Chemistry Absent in Non-Carbonyl Oxa-Spiro Analogs Like 7-Oxa-2-azaspiro[3.5]nonane

The azetidin-2-one (beta-lactam) carbonyl in 6-Oxa-2-azaspiro[3.5]nonan-1-one provides a reactive handle for [2+2] cycloaddition (Staudinger reaction), nucleophilic ring-opening to generate beta-amino acid derivatives, and N-functionalization chemistry that is entirely absent in non-carbonyl oxa-spiro analogs such as 7-oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3). The broader 2-azaspiro[3.5]nonan-1-one scaffold class has been validated as a cholesterol absorption inhibitor pharmacophore, with SCH 54016 and SCH 58053 identified as potent leads with 46% reduction in cholesterol absorption in murine models [1]. Spiro-fused beta-lactams have also attracted considerable recent interest for new synthetic methodologies and pharmacological applications beyond the classical antibiotic realm [2]. The presence of the beta-lactam carbonyl distinguishes this compound from 7-oxa-2-azaspiro[3.5]nonane (which has only an amine, no carbonyl) and from 2-azaspiro[3.5]nonane (which has neither oxygen nor carbonyl), enabling synthetic derivatization pathways that are inaccessible with either comparator.

Beta-lactam Azetidinone Staudinger reaction Synthetic diversification

cLogP of −0.497 and MW of 141.17 Position 6-Oxa-2-azaspiro[3.5]nonan-1-one Within Optimal Fragment-Lead Chemical Space

6-Oxa-2-azaspiro[3.5]nonan-1-one has a computed logP of −0.497 and molecular weight of 141.17 g/mol (ZINC database) [1], placing it within the Congreve 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300, cLogP ≤ 3) and well within lead-like space (MW < 350, cLogP < 3). In the Fominova et al. (2021) study, >96% of the 150+ oxa-spirocyclic compounds synthesized lay within lead-like space (MW < 350; cLogP < 3), with a mean lead-likeness index of 0.68 [2]. By comparison, many commercially available spirocyclic building blocks exceed MW 200 and logP > 2, making them less suitable for fragment-based approaches. The combination of low MW and negative cLogP in a spirocyclic scaffold is relatively uncommon: 2-azaspiro[3.5]nonane (MW 125.21) has no oxygen and higher predicted lipophilicity; 7-oxa-2-azaspiro[3.5]nonane (MW 127.18) has lower MW but lacks the carbonyl functionality critical for further elaboration.

Lead-likeness Fragment-based drug discovery Rule of Three Physicochemical properties

Endocyclic Oxygen and Beta-Lactam Carbonyl Provide Dual Hydrogen-Bond Acceptor Sites Absent in Simple Spirocyclic Amines

6-Oxa-2-azaspiro[3.5]nonan-1-one presents two structurally distinct hydrogen-bond acceptor (HBA) sites: the endocyclic ether oxygen of the tetrahydropyran ring and the beta-lactam carbonyl oxygen. This dual HBA arrangement is absent in 2-azaspiro[3.5]nonane (0 HBA sites beyond the amine nitrogen) and 7-oxa-2-azaspiro[3.5]nonane (1 HBA: ether oxygen only). The ZINC database records 3 HBA and 1 HBD for the target compound [1]. Wuitschik et al. (2008) demonstrated that spirocyclic oxetanes possess 'high H-bonding avidity' comparable to carbonyl groups, with the oxetane oxygen serving as a topologically distinct HBA that can deepen receptor pocket penetration while offering superior metabolic stability relative to carbonyl counterparts [2]. The combination of both oxygen types—ether and carbonyl—within a single low-MW scaffold creates a spatially organized HBA pharmacophore that is not replicated by any single commercially available 2-azaspiro[3.5]nonane derivative.

Hydrogen bonding Molecular recognition Spirooxetane Target engagement

Optimal Application Scenarios for 6-Oxa-2-azaspiro[3.5]nonan-1-one: Where Its Dual Oxa-Spiro Beta-Lactam Architecture Delivers Differentiated Value


Fragment-Based Drug Discovery Requiring Highly Soluble, Low-Lipophilicity sp³-Rich Starting Points

6-Oxa-2-azaspiro[3.5]nonan-1-one is optimally suited as a fragment screen starting point where aqueous solubility is critical. With cLogP of −0.497, MW of 141.17, and Fsp³ of 0.86, it meets all Congreve 'Rule of Three' criteria for fragment-based drug discovery while offering solubility that, by class-level inference from the Fominova et al. study, is expected to be up to 40-fold higher than non-oxygenated spirocyclic fragments at comparable molecular weight [1]. This contrasts with many commercially available spirocyclic fragments that suffer from poor aqueous solubility at screening concentrations (≥200 μM). The compound's dual HBA pharmacophore (ether + carbonyl) also maximizes the probability of detecting specific binding interactions in biophysical screens such as SPR, NMR, and X-ray crystallography [2].

Lead Optimization of Cholesterol Absorption or Metabolic Disease Targets Leveraging the 2-Azaspiro[3.5]nonan-1-one Pharmacophore

The 2-azaspiro[3.5]nonan-1-one scaffold is a validated pharmacophore for cholesterol absorption inhibition, with SCH 54016 identified as one of the most potent compounds in the series and SCH 58053 demonstrating 46% reduction in cholesterol absorption in murine models [1]. 6-Oxa-2-azaspiro[3.5]nonan-1-one provides this pharmacophore with the additional benefit of an endocyclic oxygen that is predicted to enhance solubility and reduce lipophilicity by ~1 logD unit compared to the non-oxa analog, potentially addressing the solubility-limited absorption issues that frequently complicate the development of lipophilic cholesterol absorption inhibitors. The beta-lactam ring also provides a synthetic handle for late-stage diversification via N-alkylation, ring-opening, and spiro-fusion chemistry [2].

Synthesis of Spirocyclic Compound Libraries for 'Escape from Flatland' Diversity Screening

The established correlation between higher Fsp³ and improved clinical success rates (Lovering et al., 2009) drives demand for sp³-rich building blocks in diversity-oriented synthesis [1]. 6-Oxa-2-azaspiro[3.5]nonan-1-one offers Fsp³ = 0.86—substantially above the clinical progression benchmark of 0.45—within a compact MW of 141.17 that allows significant molecular weight headroom for library enumeration. The presence of two orthogonal reactive handles (beta-lactam carbonyl for cycloaddition/ring-opening and secondary amide NH for N-functionalization) enables diverse parallel derivatization strategies. In the Fominova et al. analysis, >96% of oxa-spirocyclic library members fell within lead-like property space, and the mean lead-likeness index was 0.68 [2], supporting the use of this scaffold class for generating screening libraries with favorable overall property distributions.

Development of Metabolically Stable Beta-Lactam Bioisosteres in CNS or Anti-Infective Programs

The spirocyclic oxetane architecture has been validated as a non-hydrolyzable, metabolically stable analog of beta-, gamma-, and delta-lactams, with oxetane-containing compounds demonstrating chemical stability at pH 1–10 (37 °C, 2 h) [1]. While 6-Oxa-2-azaspiro[3.5]nonan-1-one retains the beta-lactam ring rather than an oxetane, the endocyclic oxygen within the tetrahydropyran ring contributes to metabolic stability by reducing CYP-mediated oxidation at adjacent positions. The combination of a beta-lactam pharmacophore (with established antibacterial and cholesterol absorption inhibitory activity) and an oxa-spiro framework that enhances solubility and modulates lipophilicity makes this compound a strategically differentiated intermediate for CNS and anti-infective programs where both target engagement and favorable ADME properties are essential [2].

Quote Request

Request a Quote for 6-Oxa-2-azaspiro[3.5]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.